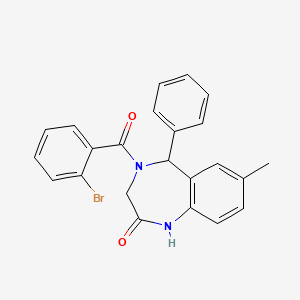

4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are often used for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic actions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by various substitutions at the appropriate positions. The bromobenzoyl group might be introduced through a reaction with bromobenzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazepine ring, which is a fused ring structure consisting of a benzene ring and a diazepine ring .Chemical Reactions Analysis

Benzodiazepines can undergo a variety of reactions, including hydrolysis, oxidation, and reduction. The presence of the bromobenzoyl group might make the compound susceptible to reactions involving nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .Scientific Research Applications

Infrared Spectroscopy and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for characterizing compounds and solvent interactions. For Oprea1_182630, experimental and theoretical spectral investigations were performed using IR spectroscopy and density functional theory (DFT). Researchers studied the carbonyl stretching vibration and correlations between IR data in different solvents. The solvent effect on the compound’s vibrational modes was evaluated, providing insights into its behavior in various environments .

Pharmaceutical Chemistry and Drug Design

Benzaldehyde derivatives, including Oprea1_182630, play a crucial role in pharmaceutical chemistry. These compounds are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes. Substituted benzaldehydes can be designed to enhance the oxygen affinity of human hemoglobin or inhibit sickle erythrocytes. Additionally, substituted chalcones derived from benzaldehydes exhibit anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .

Organic Synthesis and Ligand Design

Oprea1_182630 and related benzaldehyde derivatives serve as valuable building blocks in organic synthesis. They participate in various reactions, such as Mannich reactions, Michael additions, and cyclizations. Researchers can modify the benzaldehyde moiety to tailor the compound’s properties for specific applications. Furthermore, these derivatives often act as ligands in metal coordination chemistry .

Future Directions

properties

IUPAC Name |

4-(2-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGMBFINTBFQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)

![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)

![3-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672191.png)

![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)

![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)

![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)